molecular formula C24H18O6 B14245029 1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] CAS No. 185436-22-0

1,1'-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one]

Cat. No.: B14245029
CAS No.: 185436-22-0
M. Wt: 402.4 g/mol
InChI Key: UTHRJJSFYZQIDB-UHFFFAOYSA-N
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Description

1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] is a complex organic compound with a unique structure that includes two benzodioxole groups attached to a central phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] typically involves the reaction of catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . This reaction forms the benzodioxole groups, which are then attached to the phenylene ring through further chemical reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzodioxole derivatives.

Scientific Research Applications

1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] involves its interaction with various molecular targets and pathways. The benzodioxole groups can interact with biological molecules, leading to antioxidant and antibacterial effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,4-Phenylene)bis[2-(2H-1,3-benzodioxol-2-yl)ethan-1-one] is unique due to its combination of benzodioxole groups and a central phenylene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

185436-22-0

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-2-yl)-1-[4-[2-(1,3-benzodioxol-2-yl)acetyl]phenyl]ethanone

InChI

InChI=1S/C24H18O6/c25-17(13-23-27-19-5-1-2-6-20(19)28-23)15-9-11-16(12-10-15)18(26)14-24-29-21-7-3-4-8-22(21)30-24/h1-12,23-24H,13-14H2

InChI Key

UTHRJJSFYZQIDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)CC(=O)C3=CC=C(C=C3)C(=O)CC4OC5=CC=CC=C5O4

Origin of Product

United States

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